molecular formula C20H22N2O3S B11345514 methyl (2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

methyl (2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

Cat. No.: B11345514
M. Wt: 370.5 g/mol
InChI Key: ILDGSBVXRRWHSJ-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a dimethylphenoxyethyl group via a sulfanyl bridge. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Dimethylphenoxyethyl Group: The dimethylphenoxyethyl group is introduced through an etherification reaction, where 2,3-dimethylphenol is reacted with an appropriate alkylating agent.

    Formation of the Sulfanyl Bridge: The sulfanyl bridge is formed by reacting the intermediate with a thiol compound under basic conditions.

    Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds

Scientific Research Applications

METHYL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in cell growth, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, which are used as antiparasitic agents.

    Phenoxyethyl Derivatives: Compounds like fenoxycarb, which is used as an insect growth regulator.

    Sulfanyl Compounds: Compounds containing sulfanyl groups, such as thiourea derivatives, which have various industrial and pharmaceutical applications.

Uniqueness

METHYL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

methyl 2-[2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C20H22N2O3S/c1-14-7-6-10-18(15(14)2)25-11-12-26-20-21-16-8-4-5-9-17(16)22(20)13-19(23)24-3/h4-10H,11-13H2,1-3H3

InChI Key

ILDGSBVXRRWHSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC)C

Origin of Product

United States

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